6-Fluoroquinoline-2-carboxylic acid
Overview
Description
6-Fluoroquinoline-2-carboxylic acid is a compound related to a class of broad-spectrum antibacterial agents known as fluoroquinolones. These compounds are characterized by a fluorine atom at the 6-position of the quinoline ring and a carboxylic acid moiety, which is essential for their antibacterial activity. The presence of the fluorine atom is known to enhance the potency and spectrum of activity of these compounds against various Gram-positive and Gram-negative bacteria .
Synthesis Analysis
The synthesis of fluoroquinolones typically involves the introduction of a fluorine atom into the quinoline ring system. For instance, the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their derivatives has been achieved through various routes, including the alkylation of difluoroquinoline carboxylic acid esters followed by hydrolysis and acidification . Another approach involves the use of tetrafluorobenzene as a starting material to synthesize a range of substituted fluoroquinolones with antimycobacterial activity . Additionally, the synthesis of complex fluoroquinolones with cyclopropane-fused substituents has been reported, which involves the use of fluorocyclopropanes as key intermediates .
Molecular Structure Analysis
The molecular structure of fluoroquinolones is critical for their antibacterial activity. The fluorine atom at the 6-position is a common feature that contributes to the potency of these molecules. The quinolone core is often modified with various substituents at the 7-position, such as piperazinyl or cyclopropyl groups, which can influence the drug's activity and pharmacokinetic properties . The stereochemistry of these substituents can also play a role in the drug's efficacy, as seen in the synthesis of optically active forms of fluoroquinolones .
Chemical Reactions Analysis
Fluoroquinolones can undergo various chemical reactions, including photodegradation. For example, ciprofloxacin, a well-known fluoroquinolone, can undergo substitution of the 6-fluoro group by a hydroxyl group upon irradiation in water. The reaction's efficiency and pathway can be influenced by the presence of additives such as sodium sulfite or phosphate . These reactions are important to consider as they can affect the stability and efficacy of fluoroquinolone drugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroquinolones, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of the carboxylic acid group contributes to their acidity and solubility in aqueous solutions. The introduction of substituents at various positions on the quinolone ring can modify these properties, potentially improving the drug's bioavailability and reducing its toxicity . The synthesis of intermediates, such as ethyl esters of fluoroquinolones, is often a step towards understanding and improving these properties .
Scientific Research Applications
Functionalization and Synthesis Studies
6-Fluoroquinoline-2-carboxylic acid and related compounds have been extensively studied for their functionalization and synthesis properties. Research by Ondi, Volle, and Schlosser (2005) demonstrated the conversion of disubstituted 2-bromo-3-fluoroquinolines into 3-fluoroquinoline-2-carboxylic acids through halogen/metal permutation. They also explored the synthesis of 2-bromo-3-fluoroquinoline-4-carboxylic acids and their reduction to 3-fluoroquinoline-4-carboxylic acids, highlighting the versatility in introducing functional groups at various positions of the quinoline structure (Ondi, Volle, & Schlosser, 2005).
Antimicrobial and Antimycobacterial Studies
A significant body of research has focused on the antimicrobial and antimycobacterial properties of fluoroquinoline derivatives. Patel and Patel (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, evaluating their antifungal and antibacterial activities. Their research indicates the potential of these compounds in antimicrobial applications (Patel & Patel, 2010). Additionally, Senthilkumar et al. (2009) synthesized novel fluoroquinolone carboxylic acids, assessing their effectiveness against Mycobacterium tuberculosis and drug-resistant strains, suggesting their potential in treating tuberculosis (Senthilkumar et al., 2009).
Anti-Plasmodial Activity
Research into antiplasmodial activities of fluoroquinoline derivatives has also been conducted. Hochegger et al. (2019) modified 6-fluoroquinolines to test against Plasmodium falciparum strains. They identified compounds with high in vitro and in vivo antiplasmodial activity, indicating the potential of these derivatives in treating malaria (Hochegger et al., 2019).
Photostability and Photochemical Studies
Studies on the photostability and photochemical properties of fluoroquinolones have been conducted. Mella, Fasani, and Albini (2001) investigated the photochemical behavior of ciprofloxacin, a fluoroquinolone carboxylic acid, under various conditions, contributing to understanding the photostability of such compounds (Mella, Fasani, & Albini, 2001).
Fluorescent Labeling and Biomedical Analysis
Fluoroquinolone derivatives have also been explored for their potential in fluorescent labeling and biomedical analysis. Hirano et al. (2004) studied 6-methoxy-4-quinolone, a novel fluorophore derived from fluoroquinolone, demonstrating its strong fluorescence in various pH ranges and stability, suggesting applications in biomedical analysis and fluorescent labeling (Hirano et al., 2004).
Synthesis of Antibacterial and Anticancer Agents
Al-Trawneh et al. (2010) synthesized tetracyclic fluoroquinolones, evaluating their antibacterial and anticancer activities. They explored the potential of these compounds as dual-acting agents against bacterial infections and cancer (Al-Trawneh et al., 2010).
Safety And Hazards
The safety information for 6-Fluoroquinoline-2-carboxylic acid indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Future Directions
While specific future directions for 6-Fluoroquinoline-2-carboxylic acid were not found in the search results, it’s worth noting that research into fluoroquinolines and related compounds is ongoing. These compounds have a wide range of applications, particularly in the field of medicinal chemistry, due to their antibacterial properties . Therefore, future research may focus on developing new synthesis methods, studying their mechanisms of action, and exploring their potential applications in medicine.
properties
IUPAC Name |
6-fluoroquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRMNYOWYGXFBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623162 | |
Record name | 6-Fluoroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinoline-2-carboxylic acid | |
CAS RN |
86324-51-8 | |
Record name | 6-Fluoro-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86324-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoroquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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